1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester
CAS No.: 1201943-62-5
Cat. No.: VC21268212
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1201943-62-5 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | methyl 2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15) |
| Standard InChI Key | MMSKTMKTGVHMAV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Structural Features
1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester is also known by several other chemical names, including (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate and Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenyl-, methyl ester, (1R,2S)- . The compound features a cyclopropane ring core with a vinyl (ethenyl) group at position 2, an amino group protected by a tert-butoxycarbonyl (Boc) group at position 1, and a carboxylic acid function esterified as a methyl ester. The strained three-membered cyclopropane ring creates unique reactivity patterns that contribute to the compound's pharmaceutical utility.
Physical and Chemical Characteristics
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| CAS Registry Number | 159622-09-0 |
| Physical State | Solid |
| Stereochemistry | Contains two stereogenic centers |
The compound contains two stereogenic centers at positions 1 and 2 of the cyclopropane ring, resulting in four possible stereoisomers. The configuration specified in most pharmaceutical applications is the (1R,2S) isomer, which possesses specific biological activity relevant to hepatitis C drug development .
Stereochemistry and Isomeric Forms
Stereochemical Configurations
The cyclopropane core of 1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester contains two stereogenic centers, leading to four possible stereoisomers. These isomers fall into two categories:
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Trans-isomers: (1R,2S) and (1S,2R), where the vinyl group and the amino group exist on opposite sides of the cyclopropane ring plane
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Cis-isomers: (1R,2R) and (1S,2S), where the vinyl group and the amino group exist on the same side of the cyclopropane ring plane
The trans configuration is particularly important for biological activity, with the (1R,2S) stereoisomer being the most pharmacologically relevant form.
Significance of the (1R,2S) Configuration
The (1R,2S) stereoisomer of this compound has garnered significant attention due to its importance as an intermediate in the synthesis of hepatitis C virus NS3/4A protease inhibitors . This specific stereochemical configuration contributes to the proper spatial arrangement required for biological activity in the final drug candidates. Research has shown that compounds containing the 1-amino-2-vinylcyclopropane carboxylic acid moiety with this stereochemical configuration can effectively inhibit the HCV NS3/4A protease and demonstrate high antiviral activity against hepatitis C virus .
Synthetic Methodologies
Conventional Synthesis Approaches
Several methods have been developed for the synthesis of 1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester and its precursors. One common approach involves the cyclopropanation reaction between N-methylene glycine esters and trans-1,4-dihalo-2-butene derivatives:
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Coupling of N-arylmethylene glycine ester (such as N-phenylmethylene glycine ethyl ester) with trans-1,4-dibromo-2-butene in the presence of a base (like lithium tert-butoxide)
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Hydrolysis of the resulting imine to obtain the free amino group
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Protection of the amino group with a tert-butoxycarbonyl (Boc) group
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Transesterification to obtain the methyl ester if necessary
This approach typically produces a mixture of stereoisomers that requires further separation or resolution .
Stereoselective Synthesis Methods
Several methods have been developed to obtain the desired (1R,2S) stereoisomer with high optical purity:
One significant approach involves the use of a racemic 1-amino-2-vinylcyclopropanecarboxylic acid ester that undergoes resolution with optically active carboxylic acids to improve the optical purity of the desired (1R,2S) isomer . This method is particularly valuable for industrial-scale production due to its cost-effectiveness and efficiency.
Applications in Pharmaceutical Development
Role as a Key Pharmaceutical Intermediate
1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester serves as a critical building block in medicinal chemistry, particularly in the development of:
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Hepatitis C virus NS3/4A protease inhibitors
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Other antiviral compounds
The compound functions as a key intermediate because its protected amino group and ester functionality allow for selective chemical manipulations while maintaining the crucial stereochemistry at the cyclopropane core.
Importance in Hepatitis C Treatment Development
The significance of this compound in hepatitis C drug development cannot be overstated. Research has demonstrated that compounds containing 1-amino-2-vinylcyclopropane carboxylic acid as part of their basic skeleton can effectively inhibit the HCV NS3/4A protease, a critical enzyme for viral replication . The vinyl group at position 2 of the cyclopropane ring plays a crucial role in the mechanism of action of these inhibitors.
The development of direct-acting antiviral agents (DAAs) incorporating this structural motif has revolutionized hepatitis C treatment, leading to highly effective therapies with cure rates exceeding 95% for many patient populations. The (1R,2S) stereochemistry of the vinyl-substituted cyclopropane is essential for optimal binding to the viral protease active site .
Current Research and Future Perspectives
Current research continues to explore the optimization of synthetic routes to obtain 1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester with high stereochemical purity and yield. The development of more efficient catalytic methods for asymmetric synthesis and improved resolution techniques remains an active area of investigation .
Beyond its established role in hepatitis C drug development, this compound and related derivatives are being investigated for potential applications in treating other viral infections and as building blocks for novel pharmaceuticals. The unique structural features of the vinylcyclopropane moiety, particularly its strained ring system and reactive vinyl group, provide opportunities for diverse chemical transformations that can lead to new bioactive compounds .
Furthermore, research into the inhibition of pyridoxal-phosphate dependent enzymes by 1-amino-cyclopropane carboxylic acid derivatives continues to show promise for the development of antibiotics, antiviral agents, and antitumor drugs . These investigations underscore the ongoing significance of 1-tert-Butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester as a valuable scaffold in pharmaceutical research.
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